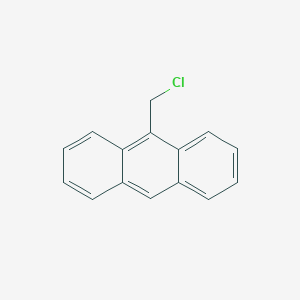

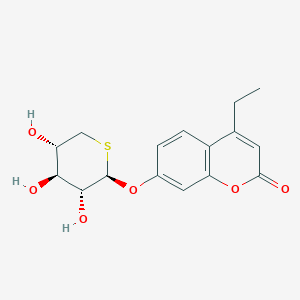

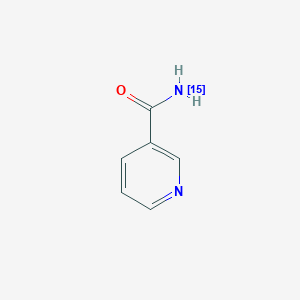

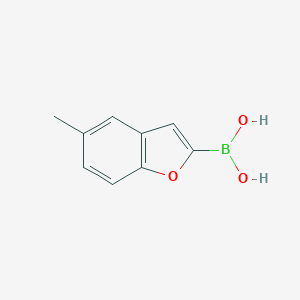

![molecular formula C9H10O2 B151883 1-[3-(Hydroxymethyl)phenyl]ethan-1-one CAS No. 125604-06-0](/img/structure/B151883.png)

1-[3-(Hydroxymethyl)phenyl]ethan-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 1,1,1-tris(hydroxymethyl)ethane is used as a tripod ligand for copper-catalyzed cross-coupling reactions, indicating that hydroxymethyl groups can be reactive sites for forming C-N, C-S, and C-O bonds . Another synthesis approach involves the reaction of (3-chloromethyl-4-hydroxyphenyl)ethanone with alcohols, which could be analogous to the synthesis of 1-[3-(Hydroxymethyl)phenyl]ethan-1-one by substituting the appropriate alcohol .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[3-(Hydroxymethyl)phenyl]ethan-1-one has been studied using various spectroscopic methods and molecular modeling. For example, the structure and vibrational spectra of a related compound were computed using density functional theory, which could also be applied to 1-[3-(Hydroxymethyl)phenyl]ethan-1-one . Additionally, X-ray crystal diffraction has been used to determine the structure of related compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds with hydroxymethyl groups includes the formation of C-N, C-S, and C-O bonds as facilitated by copper catalysis . The hydroxymethyl group can also be involved in hydrogen bond formation, as seen in the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)ethanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by IR, UV, and NMR spectroscopy. For example, the enthalpy values of hydrogen bonds in (3-alkoxymethyl-4-hydroxyphenyl)ethanones were determined, which could be relevant to the properties of 1-[3-(Hydroxymethyl)phenyl]ethan-1-one . The thermal stability of related polymeric materials was also assessed using TGA analysis .

Relevant Case Studies

Case studies involving similar compounds include the biological evaluation of novel pyrazol derivatives, which showed potential for suppressing lung cancer cell growth . Additionally, the molecular docking study of a related compound with kinesin spindle protein suggests potential inhibitory activity, which could be an area of interest for 1-[3-(Hydroxymethyl)phenyl]ethan-1-one .

Wissenschaftliche Forschungsanwendungen

Ligand Design for Cross-Coupling Reactions

1,1,1-tris(hydroxymethyl)ethane, a related compound to 1-[3-(Hydroxymethyl)phenyl]ethan-1-one, is identified as an efficient tridentate O-donor ligand for copper-catalyzed formation of C-N, C-S, and C-O bonds. Its utility in facilitating copper-catalyzed cross-coupling reactions of aryl iodides with amides, thiols, and phenols to yield desired products in good to excellent yields is significant (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

Enzymatic Synthesis of Enantiomerically Pure Diols

The use of oxidoreductases for the synthesis of enantiomerically pure diols, including compounds like 1-[3-(hydroxymethyl)phenyl]ethanol, is noteworthy. This process, involving an aldoketo reductase from Escherichia coli and an alcohol dehydrogenase from Lactobacillus brevis, demonstrates the production of these diols with high enantiomeric purity (P. Gennaro et al., 2010).

Novel Ligand Systems for Metal Complexes

The transformation of 1,1,1-tris(hydroxymethyl)ethane, a related compound, into tris(iminophosphorane) scaffolds is another significant application. These scaffolds, bearing cyclopentyl or phenyl groups, are used in synthesizing various transition-metal complexes, indicating the versatility of these ligands (L. Beaufort, Lionel Delaude, & A. Noels, 2007).

Asymmetric Conversion in Organic Synthesis

The asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 to produce S-1-phenyl-1,2-ethanediol with high optical purity showcases the potential of microbial biocatalysts in synthesizing chiral building blocks for organic synthesis (Nie Yao, 2003).

Hydroalkoxylation Reactions

Gold(I)-catalyzed intermolecular allene hydroalkoxylation, involving the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, is an efficient process yielding significant products. This method's efficacy for various allenes and alcohols underlines its broad applicability in organic synthesis (Zhibin Zhang & R. Widenhoefer, 2008).

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of 1-aza-3,6-diphosphacycloheptanes from 1,2-bis[(hydroxymethyl)(phenyl)phosphino]ethane reflects the diversity of reactions involving 1-[3-(Hydroxymethyl)phenyl]ethan-1-one derivatives. This process, yielding stereochemically diverse products, is integral to the synthesis of novel nitrogen-containing heterocycles (T. I. Fesenko et al., 2012).

Prins Bicyclization

The Prins bicyclization of (E)-4-(2-(hydroxymethyl)phenyl)but-3-en-1-ol with aldehydes, leading to the synthesis of 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives, exemplifies the potential of 1-[3-(Hydroxymethyl)phenyl]ethan-1-one in complex organic synthesis reactions (B. Reddy et al., 2013).

Eigenschaften

IUPAC Name |

1-[3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDBVWZKUQYGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566700 | |

| Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |

CAS RN |

125604-06-0 | |

| Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.